N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15295248
InChI: InChI=1S/C21H23NO3S/c1-16(2)17-7-9-18(10-8-17)25-15-21(23)22(13-19-5-3-11-24-19)14-20-6-4-12-26-20/h3-12,16H,13-15H2,1-2H3
SMILES:
Molecular Formula: C21H23NO3S
Molecular Weight: 369.5 g/mol

N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide

CAS No.:

Cat. No.: VC15295248

Molecular Formula: C21H23NO3S

Molecular Weight: 369.5 g/mol

* For research use only. Not for human or veterinary use.

N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide -

Specification

Molecular Formula C21H23NO3S
Molecular Weight 369.5 g/mol
IUPAC Name N-(furan-2-ylmethyl)-2-(4-propan-2-ylphenoxy)-N-(thiophen-2-ylmethyl)acetamide
Standard InChI InChI=1S/C21H23NO3S/c1-16(2)17-7-9-18(10-8-17)25-15-21(23)22(13-19-5-3-11-24-19)14-20-6-4-12-26-20/h3-12,16H,13-15H2,1-2H3
Standard InChI Key DASMKXOYFZSAAO-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CS3

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including:

  • Nucleophilic Substitution: To form the phenoxy linkage.

  • Amidation: To introduce the acetamide functionality.

  • Alkylation: To attach the furan and thiophene moieties.

These methods ensure the formation of the desired compound with high purity and yield.

Potential Applications

Compounds with similar structural motifs have shown promise in various biological applications:

  • Antimicrobial Activity: Furan and thiophene derivatives are known for their antimicrobial properties.

  • Anti-inflammatory Effects: The presence of aromatic rings can contribute to anti-inflammatory activity.

  • Anticancer Properties: Some related compounds have shown activity against cancer cell lines.

Comparison with Related Compounds

Compound NameMolecular FormulaMolecular WeightUnique Features
N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamideNot specifiedNot specifiedContains a furan ring and phenoxy group
N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamideNot specified381.4 g/molFluorine substituent enhances lipophilicity
N-[4-(furan-3-yl)thiophen-2-yl]methyl]-2-[4-propanoylphenoxy]acetamideNot specified355.5 g/molDifferent substitution patterns on the thiophene ring

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